molecular formula C7H9NOS B1394428 4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one CAS No. 120945-07-5

4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one

Cat. No.: B1394428
CAS No.: 120945-07-5
M. Wt: 155.22 g/mol
InChI Key: HNFSPLCNWAIWDT-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one is a heterocyclic compound featuring a fused ring system that includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with thiourea in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the thiazinone ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazinone ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical and physical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydro derivatives.

Scientific Research Applications

4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the ring can participate in hydrogen bonding or coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one can be compared with other similar heterocyclic compounds, such as:

    4,5,6,7-Tetrahydro-1,3-thiazepin-2-one: This compound has a seven-membered ring with similar sulfur and nitrogen atoms but differs in ring size and chemical properties.

    2,3,4,5-Tetrahydro-1,4-thiazine: This six-membered ring compound lacks the fused cyclopentane ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4,5,6,7-tetrahydrocyclopenta[b][1,4]thiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-7-4-10-6-3-1-2-5(6)8-7/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFSPLCNWAIWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679721
Record name 4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120945-07-5
Record name 4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one
Reactant of Route 2
4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one
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4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one
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4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one
Reactant of Route 5
4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one
Reactant of Route 6
4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one

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